6-Ethylnicotinic acid 6-Ethylnicotinic acid
Brand Name: Vulcanchem
CAS No.: 802828-81-5
VCID: VC5461405
InChI: InChI=1S/C8H9NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
SMILES: CCC1=NC=C(C=C1)C(=O)O
Molecular Formula: C8H9NO2
Molecular Weight: 151.165

6-Ethylnicotinic acid

CAS No.: 802828-81-5

Cat. No.: VC5461405

Molecular Formula: C8H9NO2

Molecular Weight: 151.165

* For research use only. Not for human or veterinary use.

6-Ethylnicotinic acid - 802828-81-5

Specification

CAS No. 802828-81-5
Molecular Formula C8H9NO2
Molecular Weight 151.165
IUPAC Name 6-ethylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C8H9NO2/c1-2-7-4-3-6(5-9-7)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Standard InChI Key UCTFGXRSWLXPKH-UHFFFAOYSA-N
SMILES CCC1=NC=C(C=C1)C(=O)O

Introduction

Chemical and Physical Properties of 6-Methylnicotinic Acid

Physicochemical Parameters

Key physicochemical properties include:

PropertyValueSource
Molecular Weight137.14 g/mol
Melting Point210–213°C
Boiling Point296.2±20.0°C at 760 mmHg
Density1.2±0.1 g/cm³
LogP (Partition Coefficient)0.61
Vapor Pressure0.0±0.7 mmHg at 25°C

The relatively high melting point indicates strong intermolecular forces, likely due to hydrogen bonding between carboxylic acid groups. The low vapor pressure suggests limited volatility, making it suitable for high-temperature reactions .

Synthetic Methodologies for 6-Methylnicotinic Acid

Historical Context and Early Methods

Early synthesis routes relied on the oxidation of 2-methyl-5-ethylpyridine using potassium permanganate (KMnO₄) or nitric acid (HNO₃). The KMnO₄ method, documented in J. Org. Chem. (1959), required stoichiometric amounts of oxidant (10.9 kg KMnO₄ per kg product) and prolonged reaction times (~5 days), yielding only 69% product . Nitric acid oxidation, while faster, suffered from poor selectivity and low yields (47% after copper salt decomposition), as described in U.S. Patent 2,993,904 .

Modern Catalytic Approaches

Recent patents, such as CN114437031A (2022), disclose improved methods using sodium hydride (NaH) and γ-butyrolactone in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). For example:

  • Step 1: γ-Butyrolactone (9.3 mmol) is dissolved in DMF, cooled to 0°C, and treated with NaH (9.9 mmol) to generate a reactive intermediate.

  • Step 2: Methyl 6-methylnicotinate (6.6 mmol) is added, and the mixture reacts at room temperature for 5 hours.

  • Step 3: Hydrolysis with hydrochloric acid (HCl) and 1,4-dioxane at 95°C for 5 hours yields 6-methylnicotinic acid with 78.9% selectivity .

This method circumvents the harsh conditions of traditional oxidations, offering better regioselectivity and scalability .

Industrial and Pharmaceutical Applications

Role in Drug Synthesis

6-Methylnicotinic acid is a key intermediate in the production of etoricoxib, a COX-2 inhibitor used to treat osteoarthritis and rheumatoid arthritis. The methyl group enhances the drug’s metabolic stability, prolonging its therapeutic effect . Patent CN114437031A highlights its utility in multi-step syntheses, where its carboxylic acid group undergoes esterification or amidation to form active pharmaceutical ingredients (APIs) .

Biochemical Research Applications

As a biochemical reagent, 6-methylnicotinic acid is employed in enzymology studies to probe nicotinamide adenine dinucleotide (NAD) biosynthesis pathways. Its structural similarity to nicotinic acid allows it to act as a competitive inhibitor or substrate analog in enzymatic assays .

Future Directions and Research Opportunities

Green Chemistry Innovations

Current synthetic routes rely on stoichiometric reagents like NaH, generating significant waste. Future research could explore catalytic systems using transition metals (e.g., palladium, nickel) to enable dehydrogenative coupling or C–H activation, reducing reliance on hazardous reagents .

Expanding Therapeutic Applications

Ongoing studies investigate 6-methylnicotinic acid derivatives as potential antibacterials or antivirals. Modifications to the methyl or carboxylic acid groups may enhance bioavailability or target specificity, opening new avenues for drug discovery .

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